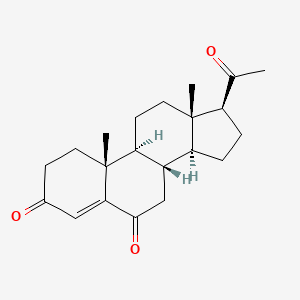

6-Ketoprogesterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17H,4-9,11H2,1-3H3/t14-,15+,16-,17-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASCNIPXMJNRGS-HGUQNLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945113 | |

| Record name | 6-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-08-5 | |

| Record name | Pregn-4-ene-3,6,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-KETOPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2698PNJ55U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Ketoprogesterone: An In-depth Technical Guide on a Progesterone Metabolite

Abstract

6-Ketoprogesterone (also known as 6-oxoprogesterone) is a naturally occurring, orally active metabolite of the steroid hormone progesterone.[1][2] Despite its discovery in the mid-20th century, its physiological functions and mechanisms of action remain largely enigmatic compared to its parent hormone.[2] This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound. It is intended for researchers, scientists, and drug development professionals interested in steroid biology and pharmacology. This document will delve into the known biochemistry of this compound, explore its purported physiological roles, and present a critical analysis of the existing evidence. Furthermore, this guide will propose detailed experimental protocols to address the current knowledge gaps and facilitate future research in this area.

Introduction and Biochemical Profile

This compound is structurally a pregnane steroid, characterized by a ketone group at the C-6 position of the progesterone backbone.[1][2] This seemingly minor modification significantly alters its biological activity compared to progesterone.

| Chemical Properties of this compound | |

| IUPAC Name | Pregn-4-ene-3,6,20-trione |

| Other Names | This compound, 6-Oxoprogesterone |

| CAS Number | 2243-08-5 |

| Chemical Formula | C21H28O3 |

| Molar Mass | 328.45 g/mol |

Biosynthesis and Metabolism: A Putative Pathway

The precise enzymatic pathway for the biosynthesis and metabolism of this compound in the human body is not well-elucidated in contemporary scientific literature. However, based on known steroidogenic pathways, a putative route can be proposed.

The initial and rate-limiting step in the formation of this compound is likely the 6β-hydroxylation of progesterone. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes. Studies in rat liver microsomes have identified that 6β-hydroxylation of progesterone is a significant metabolic pathway. While the specific human CYP isoform with the highest activity towards this position is not definitively established, members of the CYP3A family are strong candidates due to their prominent role in steroid metabolism.

The subsequent step would involve the oxidation of the 6β-hydroxyl group to a ketone group, yielding this compound. The enzyme responsible for this conversion has not been definitively identified but could be a member of the hydroxysteroid dehydrogenase (HSD) family.

The downstream metabolism and eventual elimination of this compound are also not well-documented. It is plausible that it undergoes further reduction, conjugation (e.g., glucuronidation or sulfation), and excretion, similar to other steroid metabolites.

Caption: Putative biosynthetic pathway of this compound from progesterone.

Physiological Functions and Mechanism of Action: Unraveling the Ambiguity

The physiological role of this compound is an area of active speculation, with early preclinical data suggesting a divergence from the classical progestogenic activities of its parent molecule.

Progestogenic, Androgenic, and Anabolic Activities

Early studies in animal models indicated that this compound possesses little to no progestational activity.[3] This suggests a low binding affinity for the progesterone receptor (PR). The same studies reported weak androgenic and anabolic effects, comparable to those of progesterone itself.[3] The anabolic activity was noted to be approximately two-thirds that of testosterone propionate in some models, although this has not been substantiated in more recent studies.[4] The potential for this compound to be a prohormone, converting to 6-oxo and 6-hydroxyl androgens, has been hypothesized but remains unproven.[3]

Anti-Cortisol and Adrenal Support

This compound is often marketed in nutritional supplements for its purported "anti-cortisol" effects and its role in supporting adrenal function. The scientific basis for these claims is not well-established in peer-reviewed literature. The proposed mechanism is an antagonism of the glucocorticoid receptor (GR). However, direct binding studies of this compound to the GR are lacking. The structural similarity to progesterone, a known GR antagonist at high concentrations, provides a hypothetical basis for this claim, but requires experimental validation.

Potential Anti-Cancer Applications

There is emerging interest in this compound as a precursor for the synthesis of steroidal derivatives with potential therapeutic applications. Specifically, it has been used in the synthesis of selective inhibitors of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in cancer development, making it a promising anti-cancer therapeutic target.

Future Directions and Proposed Experimental Workflows

The limited understanding of this compound presents a significant opportunity for further research. The following experimental protocols are proposed to systematically investigate its function.

Elucidation of Biosynthesis and Metabolism

Objective: To identify the specific enzymes responsible for the synthesis and metabolism of this compound.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add progesterone (the substrate) at a final concentration of 1-10 µM to initiate the reaction. For studying the metabolism of this compound, it would be used as the substrate.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated steroid).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify the formation of this compound from progesterone, or the depletion of this compound and the appearance of its metabolites.

-

Enzyme Inhibition Studies: To identify the specific CYP enzymes involved, conduct the assay in the presence of selective CYP inhibitors.

Sources

- 1. A nuclear binding assay to assess the biological activity of steroid receptors in isolated animal and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Discovery and history of 6-Ketoprogesterone

An In-Depth Technical Guide to 6-Ketoprogesterone: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of this compound (Pregn-4-ene-3,6,20-trione), a unique steroid metabolite of progesterone. We traverse the molecule's journey from its initial chemical synthesis in the late 1930s and subsequent discovery in biological systems to the elucidation of its distinct physiological profile. Unlike its parent compound, this compound is characterized by a notable dissociation of effects, exhibiting significant anticatabolic and myotrophic (anabolic) properties while being virtually devoid of progestogenic, androgenic, and estrogenic activities. This guide details the historical context of its discovery, examines the chemical and biosynthetic production methodologies, provides an in-depth analysis of its biological actions and mechanism as a glucocorticoid receptor antagonist, and explores its contemporary applications in research and nutritional science. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this singular steroid molecule.

Introduction: The Steroid Landscape in the Early 20th Century

The early to mid-20th century was a transformative era in steroid chemistry. Following the isolation and structural elucidation of cholesterol and the sex hormones, a global scientific race ensued to synthesize these complex molecules and their analogues. Pioneers like Russell Earl Marker, who developed a method to degrade plant-derived saponins into progesterone, and Carl Djerassi, whose work at Syntex led to the synthesis of norethindrone and the birth of the oral contraceptive pill, exemplified the period's innovative spirit.[1][2][3][4][5] It was within this fervent environment of chemical exploration that many novel steroid structures were created and investigated, often leading to unexpected biological findings. This compound, a simple modification of the core progesterone molecule, emerged from this era, not as a potent hormone in the classical sense, but as a compound with a unique and intriguing profile that continues to be of scientific interest.

Chapter 1: The Initial Discovery and Synthesis

First Synthesis by Maximilian Ehrenstein (1939)

The first documented synthesis of this compound, also referred to as 6-Oxoprogesterone, was achieved by the German-American chemist Maximilian Ehrenstein and published in 1939 in The Journal of Organic Chemistry.[5][6][7] Working in an era defined by the challenging multi-step total synthesis of steroids, Ehrenstein's work focused on the chemical modification of existing steroid nuclei. The synthesis of this compound was accomplished through the oxidation of progesterone, introducing a ketone functional group at the C-6 position of the steroid's B-ring. This modification, while seemingly minor, would later prove to drastically alter the molecule's biological activity.

Isolation from Natural Sources

While first created in the laboratory, the physiological relevance of this compound was confirmed nearly two decades later. In a 1956 publication in the journal Endocrinology, researchers M. Hagopian, G. Pincus, J. Carlo, and E. B. Romanoff reported the isolation of this compound from the perfusates of human placentae.[8][9][10] This discovery established this compound as an endogenous metabolite of progesterone, shifting its status from a synthetic curiosity to a naturally occurring steroid with potential biological significance.

Conceptual Early Chemical Synthesis Workflow

The early syntheses of this compound from progesterone relied on the principles of steroid chemistry prevalent at the time. The primary challenge was the selective oxidation of the C-6 position. A plausible workflow, based on common methods of the era, would involve a two-step process: allylic hydroxylation followed by oxidation of the resulting alcohol.

Caption: this compound blocks cortisol-induced catabolic signaling.

Chapter 3: Modern Synthesis and Production Strategies

The Rise of Biotransformation

While classic chemical synthesis is effective, it often requires harsh reagents and can lack stereospecificity. The field of biotechnology offered a more elegant solution. Microbial biotransformation utilizes the enzymatic machinery of microorganisms, such as fungi and bacteria, to perform highly specific chemical reactions on a substrate. [11]For steroid production, this method proved revolutionary, allowing for hydroxylations and other modifications at positions that were difficult to target with conventional chemistry.

Key Microbial Pathways for this compound Precursor Synthesis

The key step in a biosynthetic route to this compound is the introduction of an oxygen atom at the C-6 position of progesterone. Numerous studies have demonstrated that various fungal species, particularly from the genus Aspergillus, are highly effective at this transformation. [12][13]These fungi produce cytochrome P450 enzymes that catalyze the stereospecific hydroxylation of progesterone to yield 6β-hydroxyprogesterone, the direct precursor to this compound. [1][12]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ergogenics.org [ergogenics.org]

- 6. ergo-log.com [ergo-log.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isolation of an unknown substance and this compound from perfusates of human placentae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. aensiweb.com [aensiweb.com]

- 12. researchgate.net [researchgate.net]

- 13. Transformation of Steroids by Spores of Microorganisms: I. Hydroxylation of Progesterone by Conidia of Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of 6-Ketoprogesterone and Alternative Androgen Synthesis Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of potent androgens, particularly dihydrotestosterone (DHT), is not confined to the classical pathway originating from testosterone. An alternative "backdoor" pathway, which bypasses testosterone, plays a critical role in normal fetal development and is increasingly implicated in hyperandrogenic disorders and castration-resistant prostate cancer. This technical guide provides an in-depth exploration of this pathway and related branches of progesterone metabolism. We focus specifically on the formation of 6-ketoprogesterone and the more recently characterized 11-oxygenated backdoor pathway, detailing the enzymatic landscape, pathophysiological significance, and the critical analytical and in-vitro methodologies required for their investigation.

Part 1: Foundational Concepts in Androgen Synthesis

The Classical (Canonical) Pathway

The canonical pathway is the traditionally understood route for androgen biosynthesis, primarily occurring in the testes and adrenal glands.[1] It begins with cholesterol and proceeds through key intermediates pregnenolone, 17α-hydroxyprogesterone (17OHP), dehydroepiandrosterone (DHEA), and androstenedione.[1][2] The final, crucial steps involve the conversion of androstenedione to testosterone by 17β-hydroxysteroid dehydrogenase (HSD17B3), and subsequently, the irreversible conversion of testosterone to the more potent dihydrotestosterone (DHT) by 5α-reductase (SRD5A2) in target tissues.[1]

The "Backdoor" Pathway: A Testosterone-Independent Route to DHT

The backdoor pathway represents a significant diversion from the classical route, ultimately producing DHT without using testosterone as an intermediate.[1][3] This pathway is physiologically essential for normal male external genital development during fetal life and becomes pathologically significant in certain endocrine disorders.[1][4]

The key initiating step of the human backdoor pathway is the 5α-reduction of 17OHP by SRD5A1.[1] This is followed by a 3α-reduction catalyzed by aldo-keto reductases AKR1C2 and AKR1C4, leading to 17α-hydroxy-allopregnanolone.[1] This intermediate is then subjected to the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1) to produce androsterone, the primary backdoor androgen in human fetal circulation.[1] Androsterone is subsequently converted to androstanediol and finally oxidized to DHT in target tissues.[1] Mutations in enzymes exclusive to this pathway, such as AKR1C2 and AKR1C4, can lead to disorders of sex development (DSD), underscoring its biological importance.[3]

Part 2: Progesterone Metabolism as a Feeder System for Alternative Androgen Pathways

Progesterone is not merely a precursor to mineralocorticoids and glucocorticoids; it is also a substrate for a variety of enzymatic modifications that can feed into alternative androgen synthesis routes. These pathways are particularly active under conditions of enzymatic blockage elsewhere, such as in Congenital Adrenal Hyperplasia (CAH).

The 11-Oxygenated (11-Oxy) Backdoor Pathway

A significant branch of progesterone metabolism involves hydroxylation at the C11 position, initiating the 11-oxy backdoor pathway.

-

Formation of 11β-hydroxyprogesterone (11OHP4): Progesterone is converted to 11OHP4 by CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[5]

-

Oxidation to 11-ketoprogesterone (11KP4): 11OHP4 is subsequently oxidized to 11KP4 by 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2).[5]

-

Entry into the Backdoor Cascade: Both 11OHP4 and 11KP4 can then be metabolized by the core backdoor enzymes (SRD5A and AKR1C2) to produce potent 11-oxygenated androgens, such as 11-ketotestosterone and 11-ketodihydrotestosterone (11KDHT).[5][6]

These 11-oxygenated androgens are significant contributors to the total androgen pool in hyperandrogenic states and in castration-resistant prostate cancer.[3][5]

The 6-Oxygenated Progesterone Pathway: Formation of this compound

Another metabolic fate of progesterone is oxidation at the C6 position. While less characterized in the context of androgen synthesis compared to the 11-oxy pathway, the formation of this compound is a documented metabolic event.

-

Formation of 6β-hydroxyprogesterone: Progesterone can be hydroxylated at the C6 position by cytochrome P450 enzymes.[7] Specifically, 6β-hydroxylation has been demonstrated in human placental tissue.[8]

-

Oxidation to this compound: The 6β-hydroxyl group can then be oxidized to a keto group, forming this compound (pregn-4-ene-3,6,20-trione).[9] This conversion is a standard reaction catalyzed by hydroxysteroid dehydrogenases.

While this compound itself appears to have minimal direct progestational or androgenic activity, its presence serves as a biomarker of progesterone metabolism.[10] Its potential to be further metabolized into active androgens is an area of ongoing research, but it highlights the diverse metabolic potential of progesterone as a precursor molecule.[10]

Part 3: Pathophysiological Relevance

Dysregulation of the backdoor pathway and related progesterone metabolic routes is a key driver of pathology in several endocrine conditions.

Congenital Adrenal Hyperplasia (CAH)

CAH comprises a group of autosomal recessive disorders where steroidogenic enzyme deficiencies disrupt hormone production.[3] The most common form, 21-hydroxylase deficiency (21OHD), results from mutations in the CYP21A2 gene.[3] This deficiency blocks the efficient conversion of 17OHP to 11-deoxycortisol, leading to two major consequences:

-

Impaired cortisol synthesis.

-

Massive accumulation of the precursor 17OHP.

This excess 17OHP is shunted into the backdoor pathway, leading to significant overproduction of DHT.[3][4] This process is responsible for the virilization of female fetuses and other signs of hyperandrogenism seen in poorly controlled CAH.[3] Similarly, the accumulated progesterone and 17OHP can fuel the 11-oxy backdoor pathway, contributing to the androgen excess.[5] Urinary steroid profiling by GC-MS or LC-MS/MS is a critical tool for diagnosing and monitoring CAH, revealing elevated levels of key backdoor metabolites like pregnanetriolone.[11][12]

| Steroid Metabolite | Typical Finding in 21-OHD | Pathway Association |

| 17α-Hydroxyprogesterone (17OHP) | Highly Elevated | Precursor |

| Androstenedione | Elevated | Classical & Backdoor |

| Pregnanetriolone | Highly Elevated | Backdoor (Metabolite of 21-deoxycortisol) |

| 11-Ketotestosterone | Elevated | 11-Oxy Pathway |

| Androsterone | Elevated | Backdoor |

| Cortisol Metabolites | Decreased | Classical |

Castration-Resistant Prostate Cancer (CRPC)

In prostate cancer, androgen deprivation therapy (ADT) is a primary treatment. However, the cancer often progresses to a castration-resistant state (CRPC), where it can generate its own androgens for survival and growth. The backdoor pathway, along with the 11-oxy pathway, provides a mechanism for intratumoral de novo synthesis of DHT, even when testicular testosterone production is suppressed.[5] Tumor cells can upregulate the necessary enzymes (e.g., AKR1C3) to convert adrenal precursors or even cholesterol into potent androgens, driving continued androgen receptor signaling.[5] The presence of 11-ketoprogesterone and other C11-oxy steroids has been confirmed in benign prostatic hyperplasia (BPH) and prostate cancer tissue, highlighting the clinical relevance of these alternative pathways.[5][6]

Part 4: Technical Methodologies for Research and Drug Development

Investigating these complex pathways requires robust and sensitive analytical techniques and relevant cellular models.

Quantification of Backdoor Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying multiple steroid isomers in complex biological matrices like plasma and urine.[12][13][14]

-

Specificity: Immunoassays are prone to cross-reactivity with structurally similar steroid metabolites, a problem overcome by the mass-based detection of MS/MS.

-

Sensitivity: Modern instruments can achieve lower limits of quantification in the low nmol/L or even pmol/L range, essential for measuring low-abundance intermediates.[13]

-

Multiplexing: LC-MS/MS allows for the simultaneous measurement of a large panel of steroids from both classical and backdoor pathways in a single analytical run, providing a comprehensive metabolic snapshot.[13][14]

This protocol is a representative workflow based on established methods.[13][15]

-

Sample Preparation:

-

Thaw 500 µL of human plasma on ice.

-

Spike the sample with a cocktail of stable isotope-labeled internal standards (e.g., progesterone-d9, testosterone-d3) to correct for extraction variability and matrix effects.

-

Perform protein precipitation by adding 1 mL of ice-cold acetonitrile, vortexing, and centrifuging to pellet proteins.

-

-

Extraction (Liquid-Liquid Extraction - LLE):

-

Transfer the supernatant to a clean tube.

-

Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane, 8:2 v/v).[13]

-

Vortex vigorously for 2 minutes and centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution & Analysis:

-

Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50% methanol in water).

-

Transfer to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm particle size) to separate the steroids.

-

Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. The gradient will run from ~40% B to 95% B over several minutes to resolve isomers.[13][16]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode. For each steroid, pre-determine a specific precursor ion (the protonated molecule [M+H]+) and 1-2 product ions generated by collision-induced dissociation. This provides high specificity and sensitivity.

-

Functional Assessment using the H295R Steroidogenesis Model

The NCI-H295R human adrenocortical carcinoma cell line is a cornerstone in vitro model for studying steroidogenesis. It uniquely expresses all the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and androgens, making it an ideal system to screen for compounds that modulate these pathways.[17][18] The OECD Test Guideline 456 provides a standardized protocol for its use.[17][19]

-

Comprehensive Pathway: The H295R cell line contains the complete enzymatic machinery for both classical and backdoor pathways.[18]

-

Human Origin: As a human cell line, it provides more relevant data for clinical applications than many animal models.

-

Screening Amenability: The assay is adaptable to multi-well plate formats, allowing for medium- to high-throughput screening of potential drug candidates or endocrine disruptors.[18]

This protocol is adapted from the OECD TG456 and related publications.[18][19]

-

Cell Culture and Plating:

-

Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors).

-

Seed cells into 24-well plates and allow them to acclimate for 24 hours.

-

-

Stimulation and Exposure:

-

Replace the medium with fresh medium containing a stimulant like forskolin (e.g., 10 µM) to upregulate the steroidogenic cascade via the cAMP pathway.

-

Simultaneously, add the test compounds at various concentrations (typically a 7-point dilution series) or a vehicle control (e.g., 0.1% DMSO). Include a strong inhibitor (e.g., prochloraz) and a strong inducer as positive controls.

-

Incubate the plates for 48 hours.

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the cell culture medium from each well. This medium now contains the secreted steroids.

-

Store the medium at -80°C until analysis.

-

Analyze the steroid concentrations in the medium using the LC-MS/MS protocol described in section 4.1 (with appropriate scaling for sample volume).

-

-

Cell Viability Assay:

-

After removing the medium, assess the viability of the remaining cells using a standard assay (e.g., MTT, ATP content).

-

This step is critical to ensure that observed changes in hormone levels are due to specific effects on steroidogenesis and not simply due to cytotoxicity.

-

Part 5: Conclusion and Future Perspectives

The androgen backdoor pathway and its related branches, such as the 11-oxy and 6-oxy progesterone metabolic routes, represent a paradigm shift in our understanding of androgen synthesis. The existence of these pathways has profound implications, explaining the pathophysiology of virilizing disorders like CAH and providing a key mechanism for resistance to androgen deprivation therapy in prostate cancer. This compound, while perhaps not a direct androgen precursor, serves as an important marker of the complex and varied metabolic fates of progesterone.

Future research should focus on further elucidating the enzymatic regulation of these pathways, particularly the factors that determine the flux of precursors through the backdoor versus classical routes. For drug development professionals, the enzymes unique to these pathways, such as AKR1C2 and SRD5A1, represent promising targets for developing novel therapeutics for CRPC and other hyperandrogenic conditions. The continued application of advanced analytical techniques like LC-MS/MS will be paramount in these efforts, enabling precise characterization of pathway dynamics and the effects of new pharmacological agents.

References

-

Röhle, R., Tesarek, J., Wieland, T., Kulle, A., & Riepe, F. G. (2018). Diagnosis of 21-hydroxylase deficiency by urinary metabolite ratios using gas chromatography-mass spectrometry analysis: Reference values for neonates and infants. PubMed. [Link]

-

Hartmann, M., Felszeghy, E., & Wudy, S. (2008). Diagnostic potential of GC--MS urinary steroid profiling in the diagnosis of CAH due to 21-OH deficiency in neonates and infants. Endocrine Abstracts, 16, P787. [Link]

-

van Rooyen, D., Gent, R., Barnard, L., & Swart, A. C. (2018). The in Vitro Metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the Backdoor Pathway. The Journal of Steroid Biochemistry and Molecular Biology, 178, 203–212. [Link]

-

Liu, Y., et al. (2025). An UPLC-MS/MS method for the simultaneous quantification of 6 steroids from the androgen "backdoor pathway" in human plasma. Clinica Chimica Acta, 574, 120700. [Link]

-

Liu, Y., et al. (2025). An UPLC-MS/MS method for the simultaneous quantification of 6 steroids from the androgen “backdoor pathway” in human plasma. ResearchGate. [Link]

-

Otsuka, A., et al. (2024). Rapid Diagnosis of 21-Hydroxylase Deficiency Using LC-MS/MS for Urinary Unconjugated Steroid Analysis. Clinical Chemistry, 70(Supplement_1). [Link]

-

Idkowiak, J., et al. (2021). The use of urinary steroid profiles in monitoring therapy in children with 21-hydroxylase deficiency - results from the CAH-UK cohort study. Endocrine Abstracts, 73, OC1.5. [Link]

-

Cour-Ballester, I., et al. (2020). Urinary steroidomic profiles by LC-MS/MS to monitor classic 21-Hydroxylase deficiency. The Journal of Steroid Biochemistry and Molecular Biology, 198, 105553. [Link]

-

Barnard, L., et al. (2020). The 11β-hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone. The Journal of Steroid Biochemistry and Molecular Biology, 197, 105497. [Link]

-

Gabarska, A., et al. (2022). Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1. Molecules, 27(13), 4038. [Link]

-

Wikipedia. (n.d.). Androgen backdoor pathway. Wikipedia. [Link]

-

van der Meer, J. Y., et al. (2016). CYP154C5 Regioselectivity in Steroid Hydroxylation Explored by Substrate Modifications and Protein Engineering. ChemBioChem, 17(10), 921-929. [Link]

-

Di Muro, G., et al. (2022). A 20-steroid LC-MS/MS panel to investigate classical and backdoor pathways of androgen biosynthesis in the Leydig cells. Endocrine Abstracts, 81, P279. [Link]

-

Caring Sunshine. (n.d.). Ingredient: this compound. Caring Sunshine. [Link]

-

Smith, K. E., et al. (1991). Microbial transformation of steroids--VII. Hydroxylation of progesterone by extracts of Phycomyces blakesleeanus. Journal of Steroid Biochemistry and Molecular Biology, 38(2), 229-234. [Link]

-

Concept Life Sciences. (n.d.). Steroidogenesis H295R assay, Test No456R. Concept Life Sciences. [Link]

-

Aly W. (2025). Rethinking Progesterone and Androgens. Aly's Notebook. [Link]

-

Miller, W. L., & Auchus, R. J. (2019). The “backdoor pathway” of androgen synthesis in human male sexual development. PLOS Biology, 17(4), e3000198. [Link]

-

Liu, Y., et al. (2025). An UPLC-MS/MS method for the simultaneous quantification of 6 steroids from the androgen "backdoor pathway" in human plasma. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

JRC Big Data Analytics Platform. (2016). DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. JRC. [Link]

-

Senciall, I. R., & Dey, A. C. (1987). Progesterone hydroxylation and side chain oxidation to acidic metabolites by the pig. Journal of Steroid Biochemistry, 26(1), 121-126. [Link]

-

Haggard, D. E., et al. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Toxicological Sciences, 161(2), 361–376. [Link]

-

Wikipedia. (n.d.). Progesterone. Wikipedia. [Link]

-

Homer, N. Z. M., et al. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io. [Link]

-

BioDetection Systems. (n.d.). H295R assay. BioDetection Systems. [Link]

-

U.S. Environmental Protection Agency. (2017). High-throughput H295R steroidogenesis assay: utility as an alternative and a statistical approach to characterize effects on steroidogenesis. EPA. [Link]

-

Telegdy, G., et al. (1979). Formation of 6-hydroxylated progesterone in the human placenta and response to hCG. Journal of Steroid Biochemistry, 11(5-6), 1533-1537. [Link]

-

Ergo-Log.com. (2019). What is the anabolic effect of 6-keto-progesterone? Ergo-Log.com. [Link]

Sources

- 1. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]

- 2. Progesterone - Wikipedia [en.wikipedia.org]

- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 4. Rethinking Progesterone and Androgens [whsah.co]

- 5. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 11β-hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone hydroxylation and side chain oxidation to acidic metabolites by the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of 6-hydroxylated progesterone in the human placenta and response to hCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. ergo-log.com [ergo-log.com]

- 11. Diagnosis of 21-hydroxylase deficiency by urinary metabolite ratios using gas chromatography-mass spectrometry analysis: Reference values for neonates and infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary steroidomic profiles by LC-MS/MS to monitor classic 21-Hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An UPLC-MS/MS method for the simultaneous quantification of 6 steroids from the androgen "backdoor pathway" in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.prod.website-files.com [cdn.prod.website-files.com]

The Enigmatic Metabolite: A Technical Guide to the Natural Occurrence of 6-Ketoprogesterone in Human Tissues

Foreword: Unveiling a Lesser-Known Progestogen

In the intricate landscape of human steroidogenesis, progesterone stands as a cornerstone, pivotal for reproductive health and a precursor to a cascade of other essential steroid hormones.[1] While the scientific community has extensively characterized its primary metabolites, a fascinating yet enigmatic derivative, 6-Ketoprogesterone, remains largely in the shadows. This technical guide is designed for researchers, scientists, and drug development professionals, aiming to illuminate the current understanding of the natural occurrence of this compound in human tissues. We will delve into its biosynthetic origins, explore its potential physiological significance, and provide a robust framework for its detection and quantification. This document moves beyond a simple recitation of facts, offering insights into the causality of metabolic pathways and the rationale behind analytical methodologies, thereby providing a comprehensive resource for advancing research into this intriguing molecule.

The Genesis of this compound: A Tale of Two Enzymatic Steps

The journey from the parent hormone, progesterone, to this compound is a two-step enzymatic process. This transformation primarily involves hydroxylation followed by oxidation.

The Initial Hydroxylation: A Cytochrome P450-Mediated Event

The first and rate-limiting step in the formation of this compound is the hydroxylation of progesterone at the 6β-position, yielding 6β-hydroxyprogesterone.[2] This reaction is catalyzed by a class of enzymes known as cytochrome P450s (CYPs).[3] These heme-containing monooxygenases are fundamental to the metabolism of a vast array of endogenous and exogenous compounds.[3]

Several human tissues have been identified as sites of 6β-hydroxylase activity, including:

-

The Liver: As the primary site of drug and steroid metabolism, the liver exhibits significant 6β-hydroxylase activity.

-

The Adrenal Glands: These glands, responsible for producing a variety of steroid hormones, also contribute to the 6β-hydroxylation of progesterone.[3][4]

-

The Placenta: During pregnancy, the placenta becomes a major endocrine organ and has been shown to possess 6β-hydroxylase activity.[5] In fact, early research successfully isolated this compound from the perfusates of human placentae.[6]

-

The Kidney: In vitro studies have provided evidence for a small but significant level of 6β-hydroxylation of progesterone in the human renal cortex.[3]

While the specific human CYP isoforms responsible for progesterone 6β-hydroxylation are not definitively established, members of the CYP3A family, such as CYP3A4, are strong candidates due to their known roles in steroid metabolism.[7]

The Oxidative Transformation: The Role of Hydroxysteroid Dehydrogenases

The subsequent and final step in the biosynthesis of this compound is the oxidation of the hydroxyl group at the 6β-position of 6β-hydroxyprogesterone to a keto group. This conversion is catalyzed by a hydroxysteroid dehydrogenase (HSD) enzyme.[8] HSDs are a large family of enzymes that play a critical role in regulating the activity of steroid hormones by interconverting them between their active and inactive forms.[9]

The specific human HSD isoform responsible for the oxidation of 6β-hydroxyprogesterone has not yet been definitively identified. However, based on the known activities of various HSDs, it is plausible that an enzyme with 6β-hydroxysteroid dehydrogenase activity, likely belonging to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) superfamily, is involved.[8] Further research is required to isolate and characterize the specific enzyme responsible for this crucial step in human tissues.

Biosynthetic Pathway of this compound

A simplified diagram illustrating the two-step enzymatic conversion of progesterone to this compound.

The Physiological Role of this compound: An Uncharted Territory

Despite its identification decades ago, the precise physiological function of this compound in humans remains largely speculative.[8] Early animal studies suggested that it possesses little to no progestational activity.[10] This lack of direct progestogenic effect hints at a more nuanced role, potentially as a modulator of other signaling pathways or as a precursor for other bioactive steroids.

Some preclinical research has suggested potential involvement in modulating inflammatory responses and supporting adrenal function.[8] However, these findings have not been substantiated by extensive clinical studies in humans. It is plausible that this compound's significance lies in its local, tissue-specific actions rather than as a circulating hormone with systemic effects. Further investigation is imperative to elucidate its receptor binding affinity, downstream signaling effects, and overall contribution to human physiology.

Detection and Quantification in Human Tissues: A Methodological Framework

The analysis of steroid hormones in complex biological matrices like human tissues presents significant analytical challenges due to their low concentrations and the presence of interfering substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of steroid hormones.[11]

A Self-Validating LC-MS/MS Workflow for this compound Analysis

The following section outlines a detailed, self-validating experimental protocol for the extraction, detection, and quantification of this compound from human tissue samples. This workflow is designed to ensure accuracy, precision, and reliability.

Experimental Workflow for this compound Quantification

A step-by-step diagram outlining the key stages of a reliable analytical workflow for this compound.

Detailed Experimental Protocol

Objective: To accurately quantify the concentration of this compound in human tissue samples.

Materials:

-

Human tissue samples (frozen at -80°C)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₃-6-Ketoprogesterone)

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

This compound analytical standard

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 50-100 mg of frozen human tissue. b. Homogenize the tissue in 1 mL of ice-cold PBS containing a protease inhibitor cocktail. c. Spike the homogenate with a known concentration of the internal standard (e.g., 1 ng/mL of ¹³C₃-6-Ketoprogesterone) to correct for extraction losses and matrix effects. d. Perform a liquid-liquid extraction by adding 3 mL of MTBE. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes at 4°C. e. Carefully transfer the upper organic layer to a clean tube. f. Repeat the extraction step on the remaining aqueous layer and combine the organic extracts. g. Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried extract in 100 µL of 50% methanol in water.

-

LC-MS/MS Analysis: a. Chromatography:

- Inject 10 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

- Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid) at a flow rate of 0.3 mL/min.

- A typical gradient could be: 0-1 min, 50% B; 1-8 min, ramp to 95% B; 8-10 min, hold at 95% B; 10-10.1 min, return to 50% B; 10.1-15 min, re-equilibrate at 50% B. b. Mass Spectrometry:

- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- Utilize Multiple Reaction Monitoring (MRM) for detection and quantification.

- Monitor specific precursor-to-product ion transitions for both this compound and its internal standard. (Note: These transitions would need to be optimized experimentally).

-

Data Analysis and Validation: a. Construct a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix. b. Quantify the concentration of this compound in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. c. The method should be validated according to established guidelines, assessing for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data: A Call for Further Research

A comprehensive review of the current literature reveals a significant gap in our knowledge regarding the quantitative levels of this compound in various human tissues. While its presence has been confirmed, particularly in the placenta, there is a lack of published data on its concentration in different physiological and pathological states. The analytical framework provided in this guide offers a robust methodology for researchers to begin populating this critical data void.

Table 1: Current Knowledge on the Occurrence of this compound in Human Tissues

| Tissue | Evidence of Presence | Quantitative Data | Key Enzymatic Activity |

| Placenta | Isolated from perfusates[6] | Not well-established | 6β-hydroxylase[5] |

| Liver | Implied through metabolic studies | Not available | High 6β-hydroxylase activity |

| Adrenal Gland | Implied through metabolic studies | Not available | 6β-hydroxylase activity[3][4] |

| Kidney | In vitro evidence[3] | Not available | 6β-hydroxylase activity[3] |

Future Directions and Concluding Remarks

The study of this compound is a field ripe for discovery. As a naturally occurring metabolite of a crucial steroid hormone, its biological significance is likely underestimated. Future research should prioritize the following areas:

-

Definitive Identification of Biosynthetic Enzymes: Pinpointing the specific human CYP and HSD isoforms responsible for this compound synthesis will be crucial for understanding its regulation.

-

Comprehensive Tissue Quantification: Utilizing sensitive and specific analytical methods, such as the LC-MS/MS workflow detailed herein, to establish baseline concentrations of this compound in a wide range of human tissues is essential.

-

Elucidation of Physiological Function: In-depth studies are needed to determine the receptor binding profile, downstream signaling pathways, and ultimate physiological effects of this compound.

References

- Caring Sunshine. Ingredient: this compound.

- Penning TM. Molecular endocrinology of hydroxysteroid dehydrogenases. Endocr Rev. 1997;18(3):281-305.

-

Wikipedia. This compound. Available at: [Link].

- Glickman PB, Palmer RH, Kappas A. Steroid Fever And Inflammation. Arch Intern Med. 1964;114(1):46–58.

- Penning TM. Human hydroxysteroid dehydrogenases and pre-receptor regulation: Insights into inhibitor design and evaluation. J Steroid Biochem Mol Biol. 2011;125(1-2):46-56.

- Wang F, et al. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis. Front Oncol. 2024;14:1383104.

- Lee SJ, et al. Isoform-Specific Regulation of Cytochromes P450 Expression by Estradiol and Progesterone. Drug Metab Dispos. 2015;43(10):1545-52.

-

Ergo-Log.com. What is the anabolic effect of 6-keto-progesterone?. Published April 7, 2019. Available at: [Link].

- Nakao T, et al. This compound and its biological actions. Endocrinol Jpn. 1958;5(3):149-62.

- Hagopian M, Pincus G, Carlo J, Romanoff EB. Isolation of an unknown substance and this compound from perfusates of human placentae. Endocrinology. 1956;58(3):387-8.

- Diederich S, et al. In vitro 6 beta-hydroxylation of progesterone in human renal tissue. J Clin Endocrinol Metab. 1997;82(7):2232-7.

- O'Reilly J, et al. Quantification of androgens and their precursors in full-term human placenta. J Steroid Biochem Mol Biol. 2020;202:105708.

- Milewich L, et al. Formation of 6-hydroxylated progesterone in the human placenta and response to hCG. J Clin Endocrinol Metab. 1979;49(3):430-5.

- Pribylova L, et al. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. Int J Mol Sci. 2022;23(14):7989.

- Milewich L, et al. Initiation of human parturition. VI. Identification and quantification of progesterone metabolites produced by the components of human fetal membranes. Am J Obstet Gynecol. 1982;142(3):314-21.

-

PubChem. 6beta-Hydroxyprogesterone. National Center for Biotechnology Information. Available at: [Link].

- Ger-Yeu C, et al. Measurement of Steroids in the Placenta, Maternal Serum, and Fetal Serum in Humans, Rats, and Mice: A Technical Note. Metabolites. 2023;13(4):485.

-

ClinPGx. 6beta-hydroxyprogesterone. Available at: [Link].

- Toth I, et al. Secretion of 6beta-hydroxycortisol by normal human adrenals and adrenocortical adenomas. J Steroid Biochem. 1989;32(5):701-5.

- Pribylova L, et al. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. Int J Mol Sci. 2022;23(14):7989.

-

UniProt. HSD17B6 - 17-beta-hydroxysteroid dehydrogenase type 6 - Homo sapiens (Human). Available at: [Link].

- Dymek A, et al. Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1. Molecules. 2022;27(13):4034.

- Reisch N, et al. The in Vitro Metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the Backdoor Pathway. J Clin Endocrinol Metab. 2019;104(8):3249-3258.

- Cackovic M, et al. Key to Life: Physiological Role and Clinical Implications of Progesterone. Int J Mol Sci. 2021;22(20):11039.

- Romero R, et al. Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice. Am J Obstet Gynecol. 2012;207(5):368.e1-368.e12.

-

Human Metabolome Database. Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374). Available at: [Link].

-

Canadian Cancer Society. Adrenal gland hormones. Available at: [Link].

- The adrenal cortex. Anaesthesia & Intensive Care Medicine. 2008;9(8):346-349.

-

Johns Hopkins Medicine. Adrenal Glands. Available at: [Link].

- Azziz R, et al. Disorders of the Adrenal Cortex. GLOWM: The Global Library of Women's Medicine. 2008.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6beta-Hydroxyprogesterone | C21H30O3 | CID 200149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro 6 beta-hydroxylation of progesterone in human renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secretion of 6beta-hydroxycortisol by normal human adrenals and adrenocortical adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of 6-hydroxylated progesterone in the human placenta and response to hCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of an unknown substance and this compound from perfusates of human placentae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Human hydroxysteroid dehydrogenases and pre-receptor regulation: Insights into inhibitor design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ergo-log.com [ergo-log.com]

- 11. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]

Biosynthesis and metabolic pathway of 6-Ketoprogesterone

An In-Depth Technical Guide to the Biosynthesis and Metabolic Pathway of 6-Ketoprogesterone

Abstract

This compound (Pregn-4-ene-3,6,20-trione) is a naturally occurring, orally active oxidized metabolite of progesterone.[1][2] While not as extensively studied as its parent hormone, this compound and its precursors are pivotal in understanding the broader landscape of steroid metabolism, particularly the roles of cytochrome P450 enzymes. This guide provides a comprehensive overview of the biosynthetic and metabolic pathways of this compound, details the key enzymatic players, and offers practical, field-proven methodologies for its study. It is intended for researchers in endocrinology, drug metabolism, and pharmaceutical development who require a deep technical understanding of this steroidal pathway.

Introduction: The Significance of this compound

Progesterone is a critical C-21 steroid hormone, essential for the menstrual cycle, pregnancy, and embryogenesis.[3] Its metabolic fate is complex, involving numerous enzymatic modifications that produce a wide array of metabolites with distinct biological activities. This compound is one such metabolite, first identified in the mid-20th century.[1] Its formation is a key indicator of specific enzymatic activities, particularly within the Cytochrome P450 3A (CYP3A) subfamily, which is responsible for the metabolism of over 50% of clinically used drugs.[4][5]

Understanding the this compound pathway is crucial for several reasons:

-

Drug Metabolism: The primary enzyme responsible for its upstream synthesis, CYP3A4, is a major site of drug-drug interactions.[6] Progesterone metabolism is often used as a probe for CYP3A4 activity.

-

Endocrine Function: While its direct hormonal activity appears minimal, this compound and its precursors may play roles in modulating uterine contractility and adrenal function.[1][7]

-

Biocatalysis: The enzymes in this pathway represent powerful tools for the regioselective functionalization of complex steroid scaffolds, a process of significant interest in pharmaceutical synthesis.[8]

This document will elucidate the journey from progesterone to this compound and beyond, providing the scientific foundation and practical protocols required for its investigation.

The Biosynthetic Pathway of this compound

The synthesis of this compound from progesterone is a two-step enzymatic cascade. It begins with the essential precursor, progesterone, which itself is synthesized from cholesterol via pregnenolone.[3]

Step 1: 6β-Hydroxylation of Progesterone

The initial and rate-determining step is the introduction of a hydroxyl group at the 6β-position of the progesterone steroid ring, yielding 6β-hydroxyprogesterone. This reaction is predominantly catalyzed by members of the cytochrome P450 superfamily, specifically the CYP3A subfamily.[7]

-

Key Enzymes: CYP3A4 is the principal enzyme responsible for progesterone 6β-hydroxylation in the human liver.[9] Other isoforms, such as the fetal-expressed CYP3A7 and the polymorphically expressed CYP3A5, also catalyze this reaction, albeit to a lesser extent.[7][9] In other species, different CYP isoforms may be involved; for instance, CYP3A9 is a major progesterone-metabolizing enzyme in the rat brain.[10]

-

Causality and Mechanism: This is a classic monooxygenase reaction. The CYP enzyme, in conjunction with NADPH-cytochrome P450 reductase, activates molecular oxygen. One oxygen atom is inserted into the C-H bond at the 6β position of progesterone, while the other is reduced to water. The choice of the 6β position is determined by the specific orientation of the progesterone molecule within the enzyme's active site.

Step 2: Oxidation of 6β-Hydroxyprogesterone

The second step involves the oxidation of the newly formed 6β-hydroxyl group to a ketone, yielding the final product, this compound. This conversion is catalyzed by a hydroxysteroid dehydrogenase (HSD). While the specific human enzyme responsible for this precise reaction is not as extensively documented as the initial CYP-mediated step, enzymes from the HSD family are the logical catalysts for this type of NAD+/NADP+-dependent oxidation.

The complete biosynthetic pathway is visualized below.

Metabolic Fate of this compound

The downstream metabolic pathways of this compound are not as clearly defined in scientific literature as its biosynthesis. Like other ketosteroids, it is expected to undergo further reductive metabolism to more hydrophilic compounds prior to conjugation and excretion. Potential metabolic routes include:

-

Reduction of Ketone Groups: The ketone groups at the C-3, C-6, and C-20 positions are susceptible to reduction by various aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs) to form hydroxylated derivatives.[11]

-

Conjugation: The resulting hydroxylated metabolites can be conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to increase water solubility for renal or biliary excretion.

Further research is required to identify the specific metabolites and the enzymes responsible for the catabolism of this compound in humans.

Methodologies for Studying this compound Pathways

Investigating the biosynthesis of this compound requires robust in vitro systems and sensitive analytical techniques. The trustworthiness of any protocol lies in its ability to generate reproducible data through careful control of variables and the use of appropriate standards.

Experimental Workflow Overview

A typical workflow for quantifying this compound formation involves incubation of the substrate with an enzyme source, followed by extraction and analysis via mass spectrometry.

Protocol 1: In Vitro Progesterone Metabolism with Human Liver Microsomes (HLM)

This protocol is designed to measure the formation of 6β-hydroxyprogesterone (the precursor to this compound) and other metabolites from progesterone using a pooled HLM preparation, which contains a mixture of drug-metabolizing enzymes, including CYP3A4.

Rationale: Using pooled HLM provides a physiologically relevant enzyme environment. The inclusion of an NADPH-regenerating system is critical because cytochrome P450 enzymes are dependent on NADPH as a source of reducing equivalents.

Materials:

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

Progesterone

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., Promega NADPH-Regen® or similar, containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., d9-Progesterone)

-

96-well incubation plate and plate shaker/incubator

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system according to the manufacturer's instructions.

-

Aliquot Microsomes: Dilute the HLM stock to an intermediate concentration (e.g., 2 mg/mL) with cold phosphate buffer. Add the diluted microsomes to the wells of the 96-well plate to achieve a final protein concentration of 0.2-0.5 mg/mL in the reaction.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add progesterone (from a concentrated stock in methanol or DMSO) to each well to start the reaction. The final substrate concentration typically ranges from 1 to 100 µM. Ensure the final solvent concentration is low (<1%) to avoid enzyme inhibition.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) with gentle shaking. The time should be within the linear range of product formation.

-

Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

-

Protein Precipitation: Seal the plate and vortex for 2 minutes. Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the sensitive and specific quantification of this compound and its related metabolites.

Rationale: LC-MS/MS is the gold standard for steroid analysis due to its high selectivity and sensitivity.[12] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in a complex biological matrix. A stable isotope-labeled internal standard is used to correct for variations in sample processing and instrument response.

Instrumentation & Columns:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Injection Volume: 5 µL

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Source Temperature: 500°C

-

IonSpray Voltage: +5500 V

-

MRM Transitions: The specific precursor-to-product ion transitions must be optimized for each analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Progesterone | 315.2 | 97.1 | Common fragment from steroid core |

| 6β-Hydroxyprogesterone | 331.2 | 313.2 | Corresponds to loss of H₂O |

| This compound | 329.2 | 147.1 | Specific fragment to be optimized |

| d9-Progesterone (IS) | 324.2 | 100.1 | Stable isotope labeled standard |

Table 1: Example MRM transitions for the analysis of progesterone and its 6-oxygenated metabolites. These values should be empirically optimized on the specific instrument used.

Quantitative Data & Enzyme Kinetics

The kinetic parameters of the enzymes involved, particularly CYP3A4, are essential for predicting metabolic rates and potential drug interactions. Studies using recombinant enzymes have characterized these values.

| Enzyme Isoform | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |

| CYP3A4 | Progesterone | 6β-OHP | ~25-50 | ~2.3 | ~0.05 - 0.09 |

| CYP3A5 | Progesterone | 6β-OHP | >100 | ~0.09 | ~0.001 |

| CYP3A7 | Progesterone | 6β-OHP | ~50-70 | ~0.004 | <0.0001 |

Table 2: Representative Michaelis-Menten kinetic parameters for the 6β-hydroxylation of progesterone by human CYP3A isoforms. Data are synthesized from published literature and may vary based on experimental conditions.[7][9]

Interpretation: The data clearly demonstrate that CYP3A4 is the most efficient enzyme for producing the this compound precursor, 6β-hydroxyprogesterone (6β-OHP), exhibiting a significantly higher intrinsic clearance compared to CYP3A5 and the fetal isoform CYP3A7.[9] This underscores its dominant role in the hepatic metabolism of progesterone via this pathway.

Conclusion and Future Directions

The biosynthesis of this compound is a well-defined pathway initiated by the powerful and promiscuous CYP3A enzyme family, followed by a putative dehydrogenase step. This pathway serves as a critical probe for CYP3A4 activity and represents a key metabolic route for the parent hormone, progesterone. While the formation of this compound is well-characterized, its subsequent metabolic fate and precise biological functions remain areas ripe for further investigation. Future research should focus on:

-

Identifying the specific HSD responsible for the conversion of 6β-hydroxyprogesterone to this compound.

-

Elucidating the downstream metabolic products of this compound to create a complete metabolic map.

-

Exploring the potential physiological or pharmacological roles of this compound, moving beyond its current status as simply a metabolite.

By integrating the robust enzymatic and analytical protocols detailed in this guide, researchers are well-equipped to explore these questions and further unravel the complex world of steroid metabolism.

References

-

Title: Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones. Source: PubMed URL: [Link]

-

Title: Radiometric assay for cytochrome P-450-catalyzed progesterone 16 alpha-hydroxylation and determination of an apparent isotope effect. Source: PubMed URL: [Link]

-

Title: Characterization of Maternal and Fetal CYP3A-Mediated Progesterone Metabolism. Source: American Society for Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model. Source: National Institutes of Health URL: [Link]

-

Title: Ingredient: this compound. Source: Caring Sunshine URL: [Link]

-

Title: Allosteric Activation of Cytochrome P450 3A4 via Progesterone Bioconjugation. Source: American Chemical Society Publications URL: [Link]

-

Title: Changing the Regioselectivity of a P450 from C15 to C11 Hydroxylation of Progesterone. Source: ResearchGate URL: [Link]

-

Title: Role of Human Cytochrome P450 3A4 in Metabolism of Medroxyprogesterone Acetate. Source: American Association for Cancer Research URL: [Link]

-

Title: Peripheral binding of progesterone to CYP3A4. Source: ResearchGate URL: [Link]

-

Title: this compound. Source: Wikipedia URL: [Link]

-

Title: What is the anabolic effect of 6-keto-progesterone? Source: Ergo-Log.com URL: [Link]

-

Title: Comparison of in vitro conversions of progesterone with CYP106A2 and different redox partner combinations. Source: ResearchGate URL: [Link]

-

Title: The in Vitro Metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the Backdoor Pathway. Source: PubMed URL: [Link]

-

Title: Reductive metabolic pathways of progesterone (a) and testosterone (b). Source: ResearchGate URL: [Link]

-

Title: progesterone biosynthesis | Pathway. Source: PubChem URL: [Link]

-

Title: Analytical Methods for the Determination of Neuroactive Steroids. Source: MDPI URL: [Link]

-

Title: Analytical methods for the determination of selected steroid sex hormones and corticosteriods in wastewater. Source: PubMed URL: [Link]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. progesterone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Maternal and Fetal CYP3A-Mediated Progesterone Metabolism [scholarworks.indianapolis.iu.edu]

- 10. Cytochrome P450 3A9 catalyzes the metabolism of progesterone and other steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Chemical structure and properties of 6-Ketoprogesterone

An In-Depth Technical Guide to 6-Ketoprogesterone: Structure, Properties, and Applications

Introduction

This compound, also known as Pregn-4-ene-3,6,20-trione, is a significant, orally active oxidized metabolite of the endogenous steroid hormone progesterone.[1][2] First synthesized in the late 1930s, this derivative distinguishes itself from its parent compound by the presence of a ketone group at the C-6 position of the steroid nucleus.[3] While progesterone's role in the menstrual cycle, pregnancy, and embryogenesis is well-established, the biological activities of its metabolites are a subject of ongoing investigation.[4] this compound has garnered interest in diverse fields, from endocrinology to oncology, due to its unique biological profile. It demonstrates minimal progestational activity, distinguishing its function sharply from progesterone.[3] Instead, it has been explored for its potential anabolic effects, its role in modulating inflammatory responses, and its utility as a synthetic intermediate for novel therapeutic agents.[2][5]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, delves into its metabolic origins and biological significance, outlines a detailed protocol for its quantification in biological matrices, and explores its current and potential applications.

Chemical Identity and Physicochemical Properties

The introduction of a ketone group at the C-6 position significantly alters the electronic and steric properties of the progesterone backbone, influencing its receptor binding affinity and metabolic stability.[6] Understanding these fundamental properties is critical for its application in research and development.

Chemical Structure

The systematic IUPAC name for this compound is (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione.[7] Its structure is depicted below.

Physicochemical Data Summary

A compilation of key identifiers and physicochemical properties for this compound is provided below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | Pregn-4-ene-3,6,20-trione | [1][7] |

| Synonyms | 6-Oxoprogesterone, NSC 76757 | [8][9] |

| CAS Number | 2243-08-5 | [1][7][10] |

| Molecular Formula | C₂₁H₂₈O₃ | [7][8][10] |

| Molecular Weight | 328.45 g/mol | [7][8][10] |

| Appearance | Neat (Solid) | [8] |

| Melting Point | 185-188 °C | [11] |

| Density | 1.14 g/cm³ | [1] |

| LogP (XLogP3) | 3.9 | [11] |

| Polar Surface Area | 51.21 Ų | [11] |

| Solubility (logS) | -4.9 (log(mol/L)) | [12] |

Metabolism and Biological Role

This compound is a naturally occurring metabolite of progesterone, though it is found in small quantities in the body.[3] The metabolic transformation from progesterone involves oxidation at the C-6 position. While the precise enzymatic pathway is not fully elucidated in humans, the metabolism of progesterone is known to be mediated by cytochrome P450 enzymes, particularly CYP3A4, which is responsible for 6β-hydroxylation.[4] This suggests a plausible pathway for the formation of a 6-hydroxy intermediate, which could be further oxidized to the 6-keto form.

Unlike progesterone, this compound exhibits little to no progestagenic effect.[3] Early animal studies conducted in the 1950s revealed that it possesses weak androgenic and anabolic (myotrophic) properties, comparable in potency to progesterone itself.[3][13] More recent interest has focused on other potential activities:

-

Anti-cancer Potential: this compound is used in the synthesis of steroidal derivatives that act as selective inhibitors of aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme overexpressed in several cancers, making it a promising therapeutic target.[8]

-

Adrenal and Metabolic Support: It has been included in nutritional supplements marketed for supporting adrenal function and hormonal balance, though clinical evidence to substantiate these claims is limited.[2] Preclinical research suggests a possible role in modulating inflammatory responses.[2]

-

Anabolic Effects: Due to its reported myotrophic action, it has appeared in designer supplements for muscle growth, although its efficacy and safety for this purpose are not well-established.[3][5]

Analytical Methodology: Quantification in Human Plasma via LC-MS/MS

For drug development and clinical research, a robust and validated method for quantifying this compound in biological matrices is essential. The following protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which provides the necessary sensitivity and selectivity.

Causality and Self-Validation: This protocol incorporates an internal standard (IS) to account for variations in sample extraction and instrument response, a critical component of a self-validating system. The choice of liquid-liquid extraction (LLE) is based on its ability to efficiently extract steroids of moderate polarity while removing proteins and phospholipids that cause matrix effects. The selected chromatographic conditions ensure separation from isomeric interferences, and the use of Multiple Reaction Monitoring (MRM) in the mass spectrometer provides high specificity and sensitivity.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. ergo-log.com [ergo-log.com]

- 4. Progesterone - Wikipedia [en.wikipedia.org]

- 5. 6-keto-P4 [idealabs.ecwid.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CAS 2243-08-5 | LGC Standards [lgcstandards.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. caming.com [caming.com]

- 10. hexonsynth.com [hexonsynth.com]

- 11. echemi.com [echemi.com]

- 12. 6-Ketoprogesteron — Википедија [sr.wikipedia.org]

- 13. This compound and its biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]